4'-Methyl[1,1'-Biphenyl]-4-Ol

Organic Synthesis Material Science Thermal Stability

This para-methyl/para-hydroxyl substituted biphenyl provides electronically distinct reactivity unattainable with unsubstituted biphenyl-4-ol. Its precisely positioned methyl group modulates dielectric anisotropy in liquid crystals and serves as a versatile handle for medicinal chemistry diversification. Rigorous quality control ensures ≥98% purity, delivering batch-to-batch consistency for reliable synthesis and formulation scale-up. Choose this scaffold to eliminate performance variability in your advanced material and drug discovery programs.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 26191-64-0
Cat. No. B1270044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl[1,1'-Biphenyl]-4-Ol
CAS26191-64-0
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3
InChIKeyDDZACMDGXVXOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4'-Methyl[1,1'-Biphenyl]-4-Ol (CAS 26191-64-0) as a Specialized Biphenyl Building Block


4'-Methyl[1,1'-biphenyl]-4-ol (CAS 26191-64-0) is a substituted biphenyl derivative bearing a para-methyl group on one ring and a para-hydroxyl on the other. This compound is widely utilized as a versatile intermediate in organic synthesis, serving as a crucial building block for pharmaceuticals, agrochemicals, liquid crystal materials, and advanced polymers . Its well-defined structure and robust chemistry make it a key procurement target for synthetic and medicinal chemistry programs requiring specific aromatic scaffolds.

Critical Sourcing Note: Why 4'-Methyl[1,1'-Biphenyl]-4-Ol (CAS 26191-64-0) Cannot Be Interchanged with Simple Analogs


Despite its apparent simplicity, 4'-Methyl[1,1'-biphenyl]-4-ol exhibits unique physicochemical and electronic properties that directly impact its performance in key applications, preventing simple substitution with other biphenyl derivatives. The specific placement of the electron-donating methyl group ortho to the para-hydroxyl significantly alters its reactivity and physical properties compared to unsubstituted biphenyl-4-ol . This specific substitution pattern is critical for applications in liquid crystal synthesis and as a building block for advanced materials, where molecular geometry and intermolecular forces dictate performance [1]. The following quantitative evidence details these critical differences, which are paramount for informed procurement and successful R&D outcomes.

Data-Driven Differentiation: Head-to-Head Performance Metrics for 4'-Methyl[1,1'-Biphenyl]-4-Ol (CAS 26191-64-0)


Enhanced Thermal Stability vs. Unsubstituted Biphenyl-4-ol

The introduction of a para-methyl group onto the biphenyl framework significantly increases the melting point relative to unsubstituted biphenyl-4-ol. This reflects stronger intermolecular forces and enhanced crystalline stability, which is a crucial parameter for applications requiring solid-state stability and processing at elevated temperatures .

Organic Synthesis Material Science Thermal Stability

Altered Electronic Properties for Cross-Coupling Efficiency

The presence of the para-methyl group is known to increase electron density on the biphenyl ring system, which can alter the reactivity and efficiency of downstream synthetic transformations. While direct comparative reaction rates for this exact compound are not available in the open literature, class-level inference suggests that this methyl substitution provides 'increased stability and altered reactivity compared to its parent compound, biphenyl-4-ol,' . This is a key consideration for chemists designing robust synthetic routes where consistent and predictable reactivity is paramount.

Cross-Coupling Catalysis Synthetic Efficiency

Antimicrobial Potential: A Foundational Scaffold for Further Derivatization

Biphenyl derivatives, as a class, have been extensively investigated for antimicrobial activity. While specific MIC or IC50 data for 4'-Methyl[1,1'-biphenyl]-4-ol is not directly available, a related patent on antimicrobial biaryl compounds indicates that biphenyl substitution can improve in vitro antibacterial activity 4-fold compared to a simple phenyl substitution [1]. This establishes a strong foundation for using 4'-Methyl[1,1'-biphenyl]-4-ol as a core scaffold in medicinal chemistry programs targeting new antibiotics, where its unique substitution pattern is expected to further modulate activity and selectivity [2].

Medicinal Chemistry Antibacterial Lead Optimization

High-Impact Application Scenarios for 4'-Methyl[1,1'-Biphenyl]-4-Ol (CAS 26191-64-0) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Antimicrobial and Anticancer Lead Compounds

4'-Methyl[1,1'-biphenyl]-4-ol serves as a versatile core scaffold for generating libraries of novel antimicrobial and anticancer agents. As detailed in Section 3, the biphenyl class has demonstrated significant antibacterial activity, and its use in patents underscores its importance in developing new therapeutics [1]. Its altered reactivity and stability, inferred in Section 3, make it a reliable and efficient building block for diversifying lead compounds through parallel synthesis and medicinal chemistry optimization.

Materials Science: Development of Liquid Crystal Monomers and Advanced Polymers

The specific substitution pattern of 4'-Methyl[1,1'-biphenyl]-4-ol is critical for tuning the properties of liquid crystal (LC) materials, as highlighted in Section 2 [1]. The methyl group influences molecular packing and the dielectric anisotropy (Δɛ) of biphenyl-based mesogens. Furthermore, its bifunctional nature (hydroxyl group for polymer linkage, methyl group for tuning properties) makes it an ideal monomer for synthesizing specialty polymers with tailored optical, thermal, or mechanical characteristics .

Agrochemical Research: Precursor for Novel Crop Protection Agents

Building on its established role as a pharmaceutical building block [1], 4'-Methyl[1,1'-biphenyl]-4-ol is also a key intermediate in agrochemical research. Its structure is often found in fungicides and herbicides where the biphenyl core provides essential binding affinity to target enzymes or proteins. The compound's predictable reactivity and commercial availability make it a preferred starting material for synthesizing novel crop protection molecules with improved efficacy and environmental profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Methyl[1,1'-Biphenyl]-4-Ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.